N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine

Fluorescent Probe Chemosensor Molecular Conformation

N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine (CAS 848137-02-0) is a synthetic heterocyclic organic compound with the molecular formula C26H22N2O and a molecular weight of 378.5 g/mol. Its structure unconventionally links an 8-aminoquinoline metal-coordinating group to an anthracene fluorophore via a flexible 2-(anthracen-9-yl)ethoxy]methyl linker.

Molecular Formula C26H22N2O
Molecular Weight 378.5 g/mol
CAS No. 848137-02-0
Cat. No. B12887586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine
CAS848137-02-0
Molecular FormulaC26H22N2O
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCOCNC4=CC=CC5=C4N=CC=C5
InChIInChI=1S/C26H22N2O/c1-3-11-22-20(7-1)17-21-8-2-4-12-23(21)24(22)14-16-29-18-28-25-13-5-9-19-10-6-15-27-26(19)25/h1-13,15,17,28H,14,16,18H2
InChIKeyYZSIHVBLXLDGCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine (CAS 848137-02-0): A Structural and Analytical Baseline


N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine (CAS 848137-02-0) is a synthetic heterocyclic organic compound with the molecular formula C26H22N2O and a molecular weight of 378.5 g/mol [1]. Its structure unconventionally links an 8-aminoquinoline metal-coordinating group to an anthracene fluorophore via a flexible 2-(anthracen-9-yl)ethoxy]methyl linker. This design is conceptually related to fluorescent chemosensors but materially differs from the rigid imine bridges found in related compounds like 9-[ethoxy(8-quinolylamino)methyl]anthracene [2]. Critically, the compound's presence in the public domain is currently limited to vendor catalogs, with no peer-reviewed primary research or patents detailing its specific properties, applications, or performance benchmarks.

Why In-Class 8-Aminoquinoline-Anthracene Conjugates Cannot Substitute for N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine


The 8-aminoquinoline-anthracene conjugate class is defined by high functional diversity, where subtle changes in the linker chemistry, heteroatom placement, and steric environment profoundly dictate metal-ion binding affinity, fluorescence response mechanism, and photostability. For instance, the structurally close analog 9-[ethoxy(8-quinolylamino)methyl]anthracene features an intramolecular N—H⋯N hydrogen bond, influencing molecular rigidity and packing in the solid state [1]. N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine contains a distinct, longer, and more flexible ethoxymethyl linker. Systems with such linkers often exhibit different solvation, conformational dynamics, and steric bulk around the receptor site compared to their rigid counterparts [2]. Without specific quantitative data, assuming functional interchangeability with any other 8-aminoquinoline-based probe or OLED material is scientifically unsound and could lead to failed experiments or device sub-performance, as small structural variations can result in complete loss of the desired optical activity or target engagement.

Quantitative Evidence for Differentiation: N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine


Impact of Linker Flexibility on Potential Metal Ion Coordination vs. a Crystalline Analog

High-strength differential evidence is limited. The closest structurally characterized comparator, 9-[ethoxy(8-quinolylamino)methyl]anthracene, exhibits a semirigid structure stabilized by an intramolecular N—H⋯N hydrogen bond (N···N distance: 2.723 Å) and crystallizes in a defined zigzag chain via π–π interactions [1]. The target compound's ethoxymethyl linker inherently lacks this intramolecular hydrogen bond, which by class-level inference suggests it may adopt a different, more flexible conformational ensemble in solution, potentially altering the preorganization energy required for metal-ion binding [2].

Fluorescent Probe Chemosensor Molecular Conformation

Absence of Published Performance Data for N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine

A comprehensive search found zero primary research articles or patents reporting quantitative absorption (λ_max, abs), emission (λ_max, em), quantum yield (Φ), or association constant (log K_a) data for N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine with any metal ion or biological target [1]. In contrast, related anthracene-quinoline conjugates, such as anthracene-9-carboxylic acid quinoline-8-ylamide (HAQ), are fully characterized with at least UV-vis and fluorescence spectra [2]. This data vacuum is the single most critical differentiator for procurement.

Optical Spectroscopy Metal Binding Data Availability

Application Scenarios for N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine Based on Current Evidence


Exploratory Research into Flexible-Linker Fluorescent Chemosensors

The primary research scenario is the de novo investigation of how a flexible ethoxymethyl linker influences metal-ion sensing compared to rigid imine-based 8-aminoquinoline-anthracene probes [1]. The absence of prior data positions this compound as a candidate for fundamental structure-property relationship studies where the impact of linker dynamics on fluorescence quenching, signal transduction, and selectivity is systematically mapped.

Coordination Chemistry and Crystal Engineering Studies

Given the use of related compounds as ligands in novel metal complexes, this molecule can be applied in synthetic inorganic chemistry [2]. The goal is to crystallographically characterize metal complexes (e.g., with Zn²⁺, Cd²⁺, or lanthanides) and determine its denticity and the role of the flexible linker in controlling supramolecular assembly, comparing the resulting structures to the known rigid analog [3].

A Negative Control in Sensor Development

In a project evaluating structure-activity relationships, a researcher might procure this compound specifically because it lacks the intramolecular hydrogen bond found in 9-[Ethoxy(8-quinolylamino)methyl]anthracene [3]. It serves as a tool to test hypotheses about the necessity of molecular preorganization for the 'off-on' fluorescence response observed in other systems, acting as a minimally characterized negative control.

Building Block for Novel Organic Light-Emitting Diode (OLED) Materials

Anthracene-quinoline derivatives are privileged scaffolds in organic electronics. This compound can be used as a synthetic intermediate or dopant host in OLED research, with the hypothesis that its non-planar, flexible linker might suppress aggregation-caused quenching in the solid state [4]. Its differentiation is purely structural: it offers a new chemical space for optimizing electroluminescent properties by precisely tuning molecular packing.

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